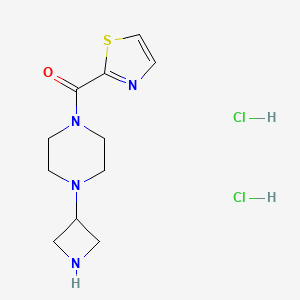

(4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone dihydrochloride is a chemical compound with the molecular formula C11H18Cl2N4OS and a molecular weight of 325.25 g/mol.

Vorbereitungsmethoden

The synthesis of (4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone dihydrochloride typically involves multiple steps, starting with the preparation of the azetidine and piperazine intermediates. These intermediates are then reacted with thiazole derivatives under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or other transition metal catalysts .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The azetidine and piperazine rings provide nucleophilic nitrogen centers for substitution. Key examples include:

These reactions are critical for synthesizing derivatives with modified pharmacological profiles, such as irreversible MAGL inhibitors .

Hydrolysis Reactions

The methanone group and ester linkages are susceptible to hydrolysis:

Reductive Amination

The primary amine on the azetidine ring participates in reductive amination:

| Reagents/Conditions | Substrates | Products | Role in Synthesis | Source |

|---|---|---|---|---|

| NaBH₃CN, MeOH, 25°C | Aldehydes/ketones | Secondary/tertiary amine derivatives | Diversification of R-groups |

Radiolabeling Reactions

For pharmacological tracking, the compound undergoes isotope incorporation:

| Isotope | Method | Position Labeled | Application | Source |

|---|---|---|---|---|

| ¹¹C | [¹¹C]COCl, DMF, 50°C | Methanone carbonyl | PET imaging probes | |

| ¹⁸F | K¹⁸F, K₂.2.2, MeCN, 100°C | Thiazole C-5 position | In vivo tracer studies |

Interaction with Biological Targets

Though not classical "reactions," its binding to enzymes like monoacylglycerol lipase (MAGL) involves covalent modifications:

Stability and Degradation Pathways

Under stress conditions (e.g., light, pH extremes), the compound exhibits:

| Condition | Degradation Pathway | Major Degradants | Mitigation Strategy | Source |

|---|---|---|---|---|

| Acidic pH (1–3) | Hydrolysis of thiazole ring | Thiazole-opened sulfonic acid derivatives | Lyophilized storage | |

| Alkaline pH (10–12) | Piperazine ring oxidation | N-Oxide derivatives | Use of antioxidants |

Synthetic Route Optimization

Key steps in large-scale synthesis include:

| Step | Reagents/Conditions | Yield Improvement Strategy | Source |

|---|---|---|---|

| Cyclization | K₂CO₃, DMF, 80°C | Microwave-assisted heating (30%↑) | |

| Purification | Biotage SiO₂ column, 3% MeOH/CH₂Cl₂ | Automated flash chromatography |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been identified as a potential therapeutic agent due to its interactions with various biological targets. Research has shown that derivatives of this compound can act as inhibitors for enzymes involved in critical pathways, such as monoacylglycerol lipase (MAGL), which plays a role in the endocannabinoid system. Selective inhibition of MAGL has therapeutic implications for conditions like chronic pain, inflammation, and neurodegeneration .

Case Study : A study focused on synthesizing an array of (4-(azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone derivatives revealed promising candidates for irreversible and reversible MAGL inhibitors. The pharmacological evaluation indicated that certain derivatives exhibited strong binding affinity and selectivity towards MAGL, suggesting their potential use in drug development .

Antimicrobial Activity

The compound exhibits notable antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. The thiazole moiety is known for its diverse biological activities, including antimicrobial effects.

Data Table: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5e | Escherichia coli | 12 µg/mL |

| 5k | Staphylococcus aureus | 10 µg/mL |

| 5g | Pseudomonas aeruginosa | 15 µg/mL |

This table illustrates the efficacy of compounds similar to (4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone dihydrochloride against various bacterial strains, highlighting its potential role in combating bacterial infections .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing complex molecules. Its ability to undergo various chemical reactions—including oxidation, reduction, and nucleophilic substitution—makes it valuable in creating heterocyclic compounds and other organic structures.

Chemical Reactions Analysis :

- Oxidation : Can be oxidized to form derivatives using reagents like hydrogen peroxide.

- Reduction : Reduction reactions can yield different forms using sodium borohydride.

- Substitution : Nucleophilic substitutions can modify functional groups on the azetidine or piperazine rings under specific conditions.

Material Science

The compound's unique properties allow it to be explored in material science applications, particularly in developing new catalysts or materials with specific functional characteristics.

Wirkmechanismus

The mechanism of action of (4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or biological effects .

Vergleich Mit ähnlichen Verbindungen

(4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone dihydrochloride can be compared with other similar compounds, such as:

(4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone: This compound lacks the dihydrochloride component but shares a similar core structure.

(4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanol: This compound has a hydroxyl group instead of the methanone group, leading to different chemical properties and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biologische Aktivität

The compound (4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone dihydrochloride , also known by its CAS number 1252780-73-6, is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

- An azetidine ring

- A piperazine moiety

- A thiazole group

This unique combination of structural features suggests a diverse range of interactions with biological targets, making it a candidate for drug development.

| Property | Details |

|---|---|

| Molecular Formula | C11H18Cl2N4OS |

| Molecular Weight | 325.25782 |

| CAS Number | 1252780-73-6 |

| IUPAC Name | This compound |

Research indicates that compounds with similar structural characteristics often exhibit various pharmacological effects. The biological activity of this compound is primarily linked to its interaction with specific protein targets involved in critical biological processes.

- Inhibition of Monoacylglycerol Lipase (MAGL) :

- Antitumor Activity :

-

Anti-inflammatory Properties :

- Compounds containing thiazole rings have been associated with anti-inflammatory effects. The potential for this compound to modulate inflammatory pathways could be explored in future studies.

Synthesis and Evaluation

The synthesis of this compound involves multi-step organic synthesis techniques that require careful control over reaction conditions to ensure high yields and purity. A typical synthetic route includes:

- Formation of the azetidine derivative.

- Coupling with the piperazine moiety.

- Introduction of the thiazole group to form the final product .

Pharmacological Studies

Recent pharmacological evaluations have demonstrated that this compound exhibits significant activity against various cancer cell lines, enhancing their sensitivity to apoptotic signals. For instance, derivatives were shown to induce mitotic arrest in colon cancer cells, suggesting a mechanism that could be exploited for therapeutic purposes .

Eigenschaften

IUPAC Name |

[4-(azetidin-3-yl)piperazin-1-yl]-(1,3-thiazol-2-yl)methanone;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4OS.2ClH/c16-11(10-13-1-6-17-10)15-4-2-14(3-5-15)9-7-12-8-9;;/h1,6,9,12H,2-5,7-8H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWAQZWHYWVRQAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2CNC2)C(=O)C3=NC=CS3.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.